molecular formula C15H14F4N4O3 B2862946 N-(2-((4-fluoro-3-(trifluoromethyl)phenyl)amino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1251574-01-2

N-(2-((4-fluoro-3-(trifluoromethyl)phenyl)amino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2862946
CAS No.: 1251574-01-2
M. Wt: 374.296
InChI Key: DMIZLLZBODNEGR-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazole and carboxamide groups, with a trifluoromethyl group attached to the phenyl ring . It has been identified in the context of necroptosis inhibitors, targeting Receptor-Interacting Protein Kinase 3 (RIPK3) .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including a pyrazole ring, a carboxamide group, and a trifluoromethyl group attached to a phenyl ring . The exact 3D structure is not available in the current resources.


Chemical Reactions Analysis

The compound has been used as a necroptosis inhibitor, targeting RIPK3 . It’s likely to interact with these proteins in the body, but the exact chemical reactions it undergoes are not specified in the available resources.

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Synthesis of Fluorinated Pyrazoles : Fluorinated pyrazoles, including compounds similar to N-(2-((4-fluoro-3-(trifluoromethyl)phenyl)amino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, are significant as building blocks in medicinal chemistry. A study elaborated on the synthesis of new 3-amino-4-fluoropyrazoles using a method involving monofluorination and condensation with hydrazines, highlighting their potential as precursors for further functionalization in drug development (Surmont et al., 2011).

Biological Activity and Potential Applications

  • Cytotoxic Activity in Cancer Research : Research has shown that pyrazole derivatives, closely related to the compound , exhibit cytotoxic activity against various human cancer cell lines. A study synthesized novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, demonstrating their potential in cancer research due to their ability to inhibit the proliferation of cancer cells (Hassan et al., 2015).

Chemical Structure and Properties

  • Molecular Structure Analysis : The structural properties of compounds including N-substituted pyrazolines, which are structurally similar to the compound of interest, have been analyzed. A study detailed the molecular geometry and intermolecular interactions of N-substituted pyrazolines, which is crucial for understanding the chemical behavior and potential reactivity of such compounds (Köysal et al., 2005).

Innovative Synthetic Approaches

  • Development of Fluoroalkyl Amino Reagents : A study focused on the development of fluoroalkyl amino reagents for introducing the fluoro(trifluoromethoxy)methyl group onto various substrates, including aromatic compounds and heterocycles. This research is relevant to the synthesis of complex molecules like this compound, offering insights into innovative synthetic methods (Schmitt et al., 2017).

Properties

IUPAC Name

N-[2-[4-fluoro-3-(trifluoromethyl)anilino]-2-oxoethyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F4N4O3/c1-23-7-9(14(22-23)26-2)13(25)20-6-12(24)21-8-3-4-11(16)10(5-8)15(17,18)19/h3-5,7H,6H2,1-2H3,(H,20,25)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMIZLLZBODNEGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC(=O)NC2=CC(=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F4N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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